N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide
Description
Properties
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-14(19-16(21)12-5-6-12)3-2-4-15(11)20-17(22)13-7-9-18-10-8-13/h2-4,7-10,12H,5-6H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJVBIRGLLRAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-[(Cyclopropylcarbonyl)Amino]-2-Methylaniline
The primary intermediate, 3-[(cyclopropylcarbonyl)amino]-2-methylaniline, is synthesized through acylation of 3-amino-2-methylaniline with cyclopropanecarbonyl chloride.
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Reactants : 3-Amino-2-methylaniline (1.0 equiv), cyclopropanecarbonyl chloride (1.2 equiv).
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Base : Triethylamine (2.0 equiv) in dichloromethane (DCM) at 0–5°C.
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Reaction Time : 4–5 hours.
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Workup : Washing with water, followed by crystallization from ethyl acetate.
This step avoids over-acylation due to the steric hindrance of the methyl group at the ortho position, ensuring mono-substitution.
Amide Bond Formation with Isonicotinic Acid
The second step involves coupling the intermediate amine with isonicotinic acid. Two predominant methods are employed:
HATU-Mediated Coupling
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Reactants : 3-[(Cyclopropylcarbonyl)amino]-2-methylaniline (1.0 equiv), isonicotinic acid (1.2 equiv).
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Coupling Reagents : HATU (1.2 equiv), DIEA (3.0 equiv).
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Solvent : DMF at 25°C under nitrogen.
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Reaction Time : 16 hours.
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Purification : Reverse-phase HPLC or silica gel chromatography.
Mechanistic Insight : HATU activates the carboxylic acid via formation of an O-acylisourea intermediate, facilitating nucleophilic attack by the amine.
Acyl Chloride Route
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Reactants : Isonicotinoyl chloride (1.5 equiv), 3-[(cyclopropylcarbonyl)amino]-2-methylaniline (1.0 equiv).
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Base : Triethylamine (2.0 equiv) in chloroform at 0–5°C.
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Reaction Time : 4 hours.
This method, while efficient, requires stringent moisture control to prevent hydrolysis of the acyl chloride.
Comparative Analysis of Methodologies
The acyl chloride route offers higher yields and faster kinetics but necessitates handling corrosive reagents. HATU-mediated coupling, though costlier, provides milder conditions suitable for lab-scale synthesis.
Optimization Strategies and Challenges
Solvent Selection
Temperature Control
Exothermic reactions (e.g., acyl chloride addition) require cooling to 0–5°C to suppress side reactions such as dimerization.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural features are compared to three categories of analogs: isonicotinamide derivatives , benzamide pesticides , and BTK inhibitors .
Table 1: Key Structural and Functional Differences
Key Observations:
Isonicotinamide Derivatives: The target compound lacks the hydrazinecarboxamide linker seen in ’s derivatives, which may reduce metabolic liability compared to hydrazine-containing analogs .
Benzamide Pesticides :
- Chlorfluazuron shares a cyclopropane-containing substituent but uses a benzamide core instead of isonicotinamide. The target’s pyridine ring may enhance solubility or metal-binding capacity .
Pharmacological and Physicochemical Properties (Inferred)
- Metabolic Stability : The cyclopropane ring may resist oxidative metabolism better than linear alkyl chains (e.g., N-heptyl derivatives in ) .
- Solubility : The isonicotinamide’s pyridine nitrogen could enhance aqueous solubility versus benzamide-based pesticides (e.g., hexaflumuron) .
- Target Selectivity : The absence of a covalent warhead (cf. ibrutinib’s acrylamide) may limit potency but improve safety .
Biological Activity
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide is a compound of interest due to its potential biological activities, particularly in the context of inhibiting glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase involved in various cellular functions. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
GSK-3 is implicated in several diseases, including Alzheimer's disease, type II diabetes, and certain cancers. Inhibition of GSK-3 can lead to therapeutic benefits in these conditions. This compound has been identified as a selective inhibitor of GSK-3, demonstrating significant potency and selectivity compared to other kinases .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that the cyclopropylcarbonyl group enhances binding affinity to GSK-3. The amide linkage plays a crucial role in stabilizing the interaction with the kinase's active site. Research indicates that modifications to the isonicotinamide core can lead to variations in biological activity, emphasizing the importance of structural optimization in drug development .
Efficacy Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory effects on GSK-3 activity in vitro. In a transgenic mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Case Studies
- Alzheimer's Disease Model : In a study involving triple transgenic mice, treatment with this compound led to a marked decrease in GSK-3 activity, correlating with reduced tau phosphorylation and improved memory performance .
- Cancer Therapeutics : The compound has also shown promise in inhibiting cancer cell proliferation. In vitro assays demonstrated that it effectively reduced the viability of various cancer cell lines by inducing apoptosis through GSK-3-mediated pathways .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Insights
Q & A
Basic: What synthetic methodologies are recommended for the efficient preparation of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide?
Methodological Answer:
The synthesis of this compound can be optimized using aryl isocyanate intermediates , as demonstrated in analogous hydrazinecarboxamide syntheses. A two-step approach is often employed:
In situ generation of isocyanates from aniline derivatives using triphosgene and triethylamine in dry dichloromethane (DCM).
Coupling with isonicotinoyl hydrazine to yield the target compound. Reaction conditions (e.g., solvent, temperature, and stoichiometry) should be systematically refined using statistical design of experiments (DoE) to minimize trial-and-error approaches. Computational tools, such as quantum chemical calculations, can predict optimal pathways and reduce experimental iterations .
Basic: What characterization techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is critical:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and cyclopropane ring integrity.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns.
- X-ray Crystallography : For unambiguous determination of crystal structure and stereochemistry (if applicable).
- HPLC-Purity Analysis : To ensure ≥95% purity, particularly for biological assays. Cross-validate results with computational spectral simulations to resolve ambiguities .
Basic: What safety protocols are critical when handling this compound in advanced synthesis experiments?
Methodological Answer:
Adhere to Chemical Hygiene Plan (CHP) guidelines for advanced laboratories:
- Conduct a 100% score on safety examinations prior to lab work, covering hazard communication (e.g., cyclopropane stability, carbonyl reactivity).
- Use fume hoods for reactions involving volatile reagents (e.g., triphosgene).
- Implement real-time gas sensors to monitor airborne byproducts. Advanced labs must document near-miss incidents to refine risk assessments iteratively .
Advanced: How can researchers resolve contradictions in biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability or off-target interactions . A systematic approach includes:
Dose-Response Replication : Conduct triplicate experiments across independent labs to rule out technical artifacts.
Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinity.
Computational Off-Target Screening : Employ molecular docking tools (e.g., AutoDock Vina) to identify unintended interactions.
Meta-Analysis : Apply Bayesian statistics to reconcile disparate datasets, prioritizing studies with standardized protocols (e.g., NIH Assay Guidance Manual) .
Advanced: What computational strategies enhance the prediction of this compound’s reactivity and stability?
Methodological Answer:
Leverage multi-scale modeling :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the cyclopropane ring and amide linkages to assess thermal stability.
- Molecular Dynamics (MD) Simulations : Predict solvation effects and degradation pathways in biological matrices.
- Reaction Path Search Algorithms : Tools like GRRM17 or AFIR can map potential side reactions during synthesis. Integrate results with experimental IR/Raman spectra for validation .
Advanced: How can design of experiments (DoE) optimize reaction yields and purity for scaled-up synthesis?
Methodological Answer:
A Taguchi L9 orthogonal array is effective for screening variables:
Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
Response Variables : Yield (%) and HPLC purity (%).
ANOVA Analysis : Identify significant factors (p < 0.05) and model interactions. For example, solvent polarity may disproportionately affect cyclopropane stability. Post-optimization, validate robustness via a central composite design (CCD) to define the design space .
Advanced: How should structure-activity relationship (SAR) studies be designed to elucidate key functional groups in this compound?
Methodological Answer:
Analog-Based SAR :
Core Modifications : Synthesize derivatives with substituted cyclopropane (e.g., fluorinated analogs) or methylphenyl variations.
Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
QSAR Modeling : Apply partial least squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with activity.
Crystallographic Studies : Resolve co-crystal structures with targets to identify critical binding motifs. Reference structurally similar compounds (e.g., N-(3-chloro-2-methylphenyl)- derivatives) for benchmarking .
Advanced: What methodologies elucidate the interaction mechanisms between this compound and biological targets?
Methodological Answer:
A multi-technique approach is recommended:
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Cryo-Electron Microscopy (cryo-EM) : Resolve conformational changes in large targets (e.g., membrane receptors).
- Fluorescence Resonance Energy Transfer (FRET) : Monitor real-time target engagement in live cells.
- Metabolomics Profiling : Use LC-MS to identify downstream metabolic perturbations, linking binding events to phenotypic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
